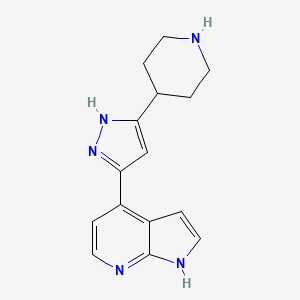
Mnk-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mnk-IN-4 is a potent and selective inhibitor of mitogen-activated protein kinase-interacting kinases (MNKs). These kinases play a crucial role in regulating cellular mRNA translation by controlling the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E). This process is significant in tumor initiation, development, and metastasis . This compound has shown promise in treating sepsis-related acute splenic injury .
Vorbereitungsmethoden
The synthesis of Mnk-IN-4 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation and cyclization reactions.
Step 2: Introduction of functional groups to improve selectivity and potency.
Industrial production methods for this compound are optimized to ensure high yield and purity. These methods often involve large-scale synthesis using automated reactors and continuous flow processes to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Mnk-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Mnk-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of MNKs in cellular processes and to develop new inhibitors with improved properties.
Biology: Helps in understanding the molecular mechanisms of mRNA translation and its regulation by MNKs.
Medicine: Investigated for its potential therapeutic applications in treating cancers and sepsis-related conditions by inhibiting MNK activity
Wirkmechanismus
Mnk-IN-4 exerts its effects by selectively inhibiting the activity of MNKs. The inhibition occurs through the binding of this compound to the active site of MNKs, preventing the phosphorylation of eIF4E. This inhibition disrupts the mRNA translation process, leading to reduced synthesis of proteins involved in tumor growth and metastasis . The molecular targets of this compound include MNK1 and MNK2, which are activated by the Ras/Raf/ERK and p38 MAPK signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Mnk-IN-4 is unique compared to other MNK inhibitors due to its high selectivity and potency. Similar compounds include:
MNK-PROTACs: A novel class of compounds that selectively degrade MNK kinases, offering a different approach to inhibiting MNK activity.
This compound stands out due to its ability to inhibit MNKs without causing paradoxical activation, making it a promising candidate for further development and therapeutic applications.
Eigenschaften
Molekularformel |
C15H17N5 |
|---|---|
Molekulargewicht |
267.33 g/mol |
IUPAC-Name |
4-(5-piperidin-4-yl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H17N5/c1-5-16-6-2-10(1)13-9-14(20-19-13)11-3-7-17-15-12(11)4-8-18-15/h3-4,7-10,16H,1-2,5-6H2,(H,17,18)(H,19,20) |
InChI-Schlüssel |
KAVINHSQSZLJGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=CC(=NN2)C3=C4C=CNC4=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B12378792.png)
![N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]pyridin-2-yl]-1-(oxetan-3-yl)pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12378813.png)
![ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate](/img/structure/B12378820.png)
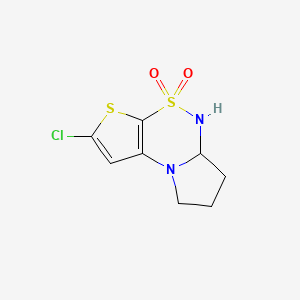
![[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate](/img/structure/B12378824.png)
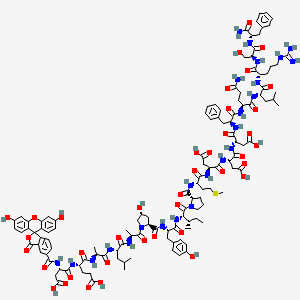

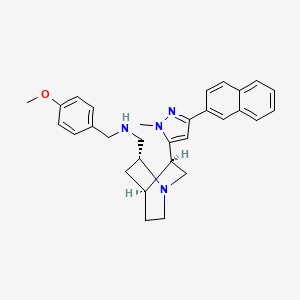

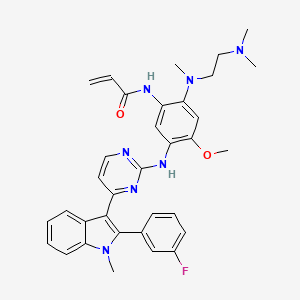

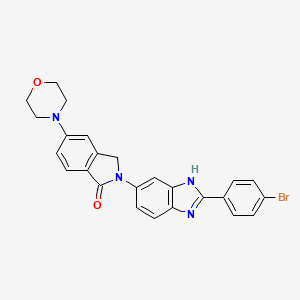
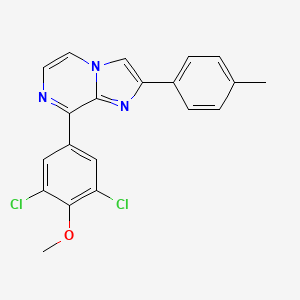
![disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12378870.png)
